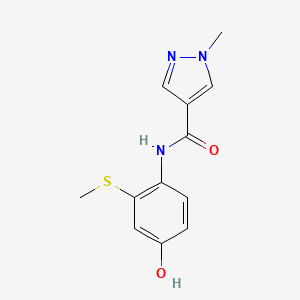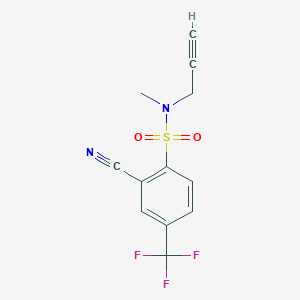
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE (20-hydroxyeicosatetraenoic acid) is a bioactive lipid that plays a crucial role in regulating blood pressure, renal function, and vascular tone. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
作用机制
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide selectively inhibits the synthesis of 20-HETE by blocking the enzymatic activity of CYP4A and CYP4F isoforms, which are responsible for the conversion of arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that promotes the proliferation, migration, and invasion of cancer cells. By inhibiting the synthesis of 20-HETE, this compound exerts its therapeutic effects in hypertension, cancer, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. In hypertension, this compound reduces blood pressure by decreasing vascular tone and renal sodium reabsorption. In cancer, this compound inhibits the angiogenic and migratory effects of 20-HETE, leading to decreased tumor growth and metastasis. In inflammation, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage.
实验室实验的优点和局限性
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for 20-HETE synthesis, which allows for specific targeting of the 20-HETE pathway without affecting other lipid mediators. Another advantage is its water-solubility, which facilitates its use in in vitro and in vivo experiments. However, one of the limitations is its low stability in aqueous solutions, which requires careful handling and storage. Another limitation is its low bioavailability, which may limit its therapeutic efficacy in vivo.
未来方向
There are several future directions for N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide research. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as chronic kidney disease, pulmonary hypertension, and stroke. Another direction is to develop more stable and bioavailable analogs of this compound that can be used in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and treatment monitoring.
合成方法
The synthesis of N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 4-bromo-2-methylthiophenol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain this compound. The yield of this compound synthesis is approximately 30%, and the purity can be further improved by recrystallization.
科学研究应用
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide has been widely used in scientific research for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the synthesis of 20-HETE, which is known to increase vascular tone and renal sodium reabsorption. In cancer, this compound has been reported to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer, by blocking the angiogenic and migratory effects of 20-HETE. In inflammation, this compound has been demonstrated to reduce the expression of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
属性
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-7-8(6-13-15)12(17)14-10-4-3-9(16)5-11(10)18-2/h3-7,16H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMRHOZPYWTWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)

![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene](/img/structure/B7678011.png)
![N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide](/img/structure/B7678014.png)
![1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B7678020.png)
![N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine](/img/structure/B7678021.png)
![6-methoxy-N-[2-(methoxymethyl)phenyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide](/img/structure/B7678025.png)
![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)
